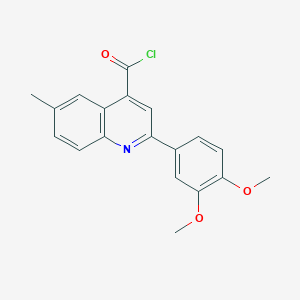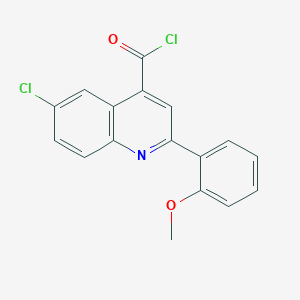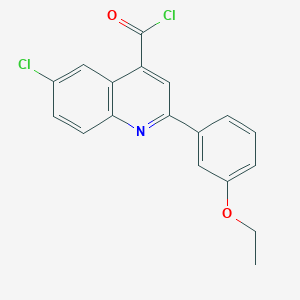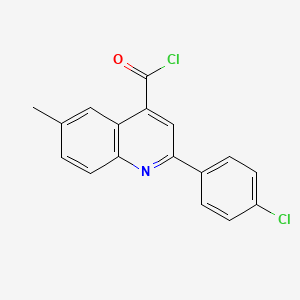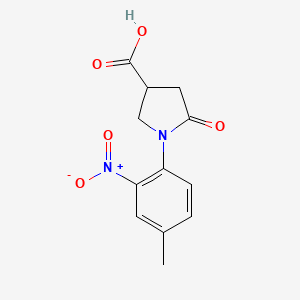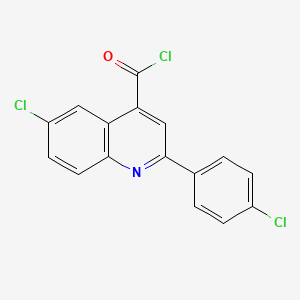
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
説明
“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Cl3NO . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular weight of “6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is 336.60 . The compound contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring) .Physical And Chemical Properties Analysis
“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is a solid at ambient temperature . Its molecular weight is 336.60 .科学的研究の応用
Spectroscopic Characterization and Nonlinear Optical (NLO) Properties
Quinoline derivatives have been extensively studied for their structural parameters and spectroscopic characteristics using DFT and TD-DFT/PCM calculations. For example, research on derivatives such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile and its analogs demonstrated the molecular structure, spectral characteristics (FT-IR, NMR, UV–Vis), and nonlinear optical properties. These studies aid in understanding the potential biological and corrosion inhibition applications of these compounds through detailed analysis of their electronic interactions and stabilization energies (Wazzan, Al-Qurashi, & Faidallah, 2016).
Structural and Optical Properties of Thin Films
Quinoline derivatives also exhibit unique structural and optical properties when deposited as thin films. Research on compounds like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ph-HPQ) has shown that these materials become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties have implications for their use in photovoltaic devices and other electronic applications, as they influence the absorption parameters, molar extinction coefficient, and oscillator strength, among other optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives, such as 2-Amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ch-HPQ), are significant for the development of organic–inorganic photodiode fabrication. These compounds have been used to create devices that exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions, highlighting their potential in the fabrication of efficient photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fungicidal Activity
Quinoline derivatives have been explored for their fungicidal activity, providing a foundation for developing new agricultural chemicals. A study on the synthesis and evaluation of a series of fluorinated quinoline amide compounds, including 6-chloro-2-(2,6-difluorophenyl)quinoline-4-carbonyl chloride, demonstrated significant activity against various fungi at low concentrations. This research suggests the potential of such compounds as lead structures for new fungicides (Ni et al., 2015).
特性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRDHSWWFVAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)
![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)
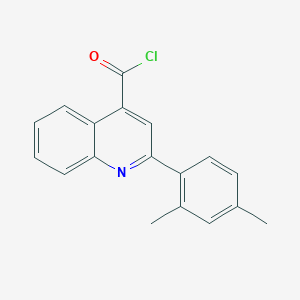

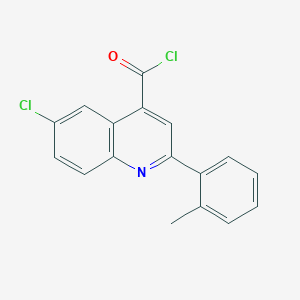
![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)

